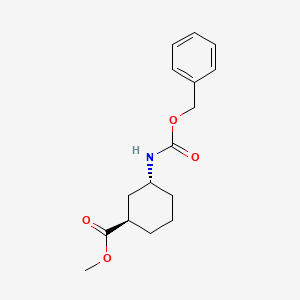![molecular formula C16H15NO4 B11838809 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- CAS No. 56632-95-2](/img/structure/B11838809.png)
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- is a chemical compound known for its significant biological activities. It is a β2-adrenergic receptor agonist, which means it can bind to and activate β2-adrenergic receptors, leading to various physiological effects . This compound also exhibits anti-inflammatory properties by inhibiting the production of nitric oxide in certain cell types .
准备方法
The synthesis of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves several steps. One common synthetic route includes the reduction of a precursor compound followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
化学反应分析
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroquinone derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to modulate β2-adrenergic receptors makes it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Its anti-inflammatory properties are of interest in the development of new therapeutic agents for inflammatory diseases.
Industry: The compound can be used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- involves its binding to β2-adrenergic receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as muscle relaxation and anti-inflammatory effects . The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
相似化合物的比较
Similar compounds to 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- include other β2-adrenergic receptor agonists and catecholamine derivatives. Some examples are:
Isoproterenol: A synthetic catecholamine and β2-adrenergic receptor agonist.
Salbutamol: Another β2-adrenergic receptor agonist commonly used in asthma treatment.
Dopamine: A naturally occurring catecholamine with various physiological roles.
What sets 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro- apart is its unique structure, which allows it to exhibit both β2-adrenergic receptor agonist activity and anti-inflammatory properties .
属性
CAS 编号 |
56632-95-2 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2 |
InChI 键 |
KSDGTGRBKWQATG-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




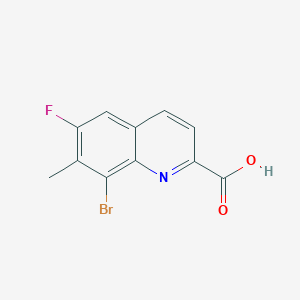
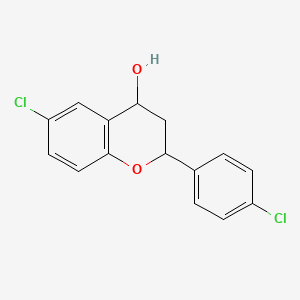
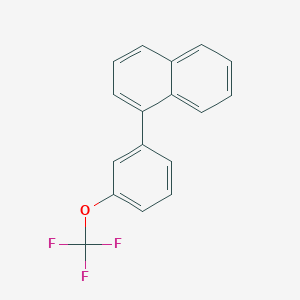
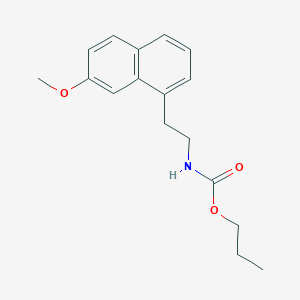

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)

